molecular formula C13H12N4O3S2 B5536421 N-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}-2-(2-thienyl)-1,3-thiazole-4-carboxamide

N-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}-2-(2-thienyl)-1,3-thiazole-4-carboxamide

Cat. No.: B5536421
M. Wt: 336.4 g/mol
InChI Key: GNVSUXRIHPDALN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}-2-(2-thienyl)-1,3-thiazole-4-carboxamide is a useful research compound. Its molecular formula is C13H12N4O3S2 and its molecular weight is 336.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 336.03508260 g/mol and the complexity rating of the compound is 390. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activities

Research has demonstrated the synthesis and evaluation of various heterocyclic compounds, including thiazole and oxadiazole derivatives, for their anticancer properties. These compounds have been tested against different cancer cell lines, such as breast cancer (MCF-7), lung cancer (A549), colon cancer (Colo-205), and ovarian cancer (A2780), showing moderate to excellent anticancer activity. The design of these compounds involves sophisticated chemical synthesis routes, highlighting the potential of thiazole and oxadiazole moieties in the development of new anticancer agents (Ravinaik et al., 2021).

Antimicrobial and Antifungal Activities

Another significant application of these compounds is in antimicrobial and antifungal therapies. Studies have synthesized and evaluated the biological activities of thiazole and oxadiazole derivatives, finding them effective against various microorganisms. These compounds exhibit good to moderate antimicrobial activity against a range of pathogens, including antiurease and antilipase activities. The structural versatility of these compounds allows for targeted synthesis aimed at combating specific microbial strains, offering a pathway to novel antimicrobial agents (Basoğlu et al., 2013).

Antidiabetic Potentials

Recent advancements in medicinal chemistry have also explored the antidiabetic potentials of thiazole and oxadiazole derivatives. Through specific synthetic pathways, compounds have been designed to inhibit α-amylase activity, a key enzyme in carbohydrate metabolism. This inhibition is crucial for managing postprandial blood glucose levels in diabetic patients, highlighting the therapeutic potential of these compounds in diabetes management (Lalpara et al., 2021).

Corrosion Inhibition

In addition to biomedical applications, thiazole and oxadiazole derivatives have been investigated for their corrosion inhibition properties. These compounds show effectiveness in protecting metals against corrosion in acidic environments, making them valuable for industrial applications. Their mechanism of action includes adsorption on metal surfaces, forming protective layers that reduce corrosion rates. This application demonstrates the chemical versatility and practical utility of thiazole and oxadiazole derivatives beyond pharmaceuticals (Ammal et al., 2018).

Mechanism of Action

The mechanism of action of oxadiazole and thiazole derivatives can vary widely depending on their exact structure and the target they interact with. Some oxadiazoles have been found to have anti-infective properties, acting against various bacteria, viruses, and other pathogens .

Safety and Hazards

The safety and hazards associated with oxadiazoles and thiazoles would depend on their exact structure and properties. Some oxadiazole derivatives have been found to be insensitive towards impact and friction, which suggests they could be relatively safe to handle .

Future Directions

The future directions in the research of oxadiazoles and thiazoles could involve the development of new synthetic methods, the discovery of new biological activities, and the design of new drugs based on these scaffolds .

Properties

IUPAC Name

N-[2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl]-2-thiophen-2-yl-1,3-thiazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O3S2/c1-8-12(17-20-16-8)19-5-4-14-11(18)9-7-22-13(15-9)10-3-2-6-21-10/h2-3,6-7H,4-5H2,1H3,(H,14,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNVSUXRIHPDALN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NON=C1OCCNC(=O)C2=CSC(=N2)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.